5-(Piperazin-1-yl)isoquinoline hydrochloride is a chemical compound that belongs to the isoquinoline class of derivatives. Isoquinolines are recognized for their diverse biological activities, making them significant in medicinal chemistry. This particular compound features a piperazine ring attached to the isoquinoline structure, which enhances its chemical and biological properties. The compound's IUPAC name is 5-(piperazin-1-yl)isoquinoline hydrochloride, and it has a molecular formula of C13H16ClN3 with a molecular weight of 249.74 g/mol .
5-(Piperazin-1-yl)isoquinoline hydrochloride is classified under isoquinoline derivatives. Isoquinolines are often categorized as heterocyclic compounds due to their cyclic structure containing nitrogen atoms. This classification is important as it relates to the compound's potential pharmacological applications and biological interactions .
The synthesis of 5-(Piperazin-1-yl)isoquinoline hydrochloride typically involves the reaction of isoquinoline derivatives with piperazine under specific conditions. Various synthetic pathways have been explored, often involving palladium-catalyzed reactions or other coupling methods to facilitate the formation of the piperazine linkage .
A common synthetic route involves:
The molecular structure of 5-(Piperazin-1-yl)isoquinoline hydrochloride consists of an isoquinoline core substituted at the 5-position with a piperazine ring. The structural formula can be represented as follows:
This structure highlights the connectivity between the isoquinoline and piperazine moieties, which is crucial for its biological activity.
The InChI key for this compound is KUTKYDWFMAZEDV-UHFFFAOYSA-N, and its canonical SMILES representation is C1CN(CCN1)C2=CC3=C(C=C2)C=CN=C3.Cl . These identifiers are essential for computational chemistry applications and databases.
5-(Piperazin-1-yl)isoquinoline hydrochloride can participate in various chemical reactions typical of both isoquinolines and piperazines. These include:
The reactivity of this compound can be influenced by substituents on either the isoquinoline or piperazine rings, affecting its pharmacological properties and potential applications in drug development.
The mechanism of action for 5-(Piperazin-1-yl)isoquinoline hydrochloride primarily involves interaction with biological targets such as enzymes or receptors. For instance, compounds in this class have been shown to inhibit specific enzymes involved in metabolic pathways.
Research indicates that isoquinoline derivatives may exhibit activity against targets like inosine monophosphate dehydrogenase (IMPDH), which plays a critical role in purine metabolism. Inhibition of IMPDH has been linked to anti-tubercular activity against Mycobacterium tuberculosis, showcasing the potential therapeutic applications of this compound .
5-(Piperazin-1-yl)isoquinoline hydrochloride appears as a solid at room temperature. Its melting point and solubility characteristics are essential for determining its usability in various formulations.
The chemical properties include:
5-(Piperazin-1-yl)isoquinoline hydrochloride has several applications in scientific research:
The core synthetic route for 5-(piperazin-1-yl)isoquinoline hydrochloride relies on nucleophilic aromatic substitution (SNAr) between halogenated isoquinolines and unprotected or protected piperazines. This reaction proceeds optimally at the 5-position of isoquinoline due to enhanced ring activation by the adjacent heterocyclic nitrogen, facilitating nucleophilic displacement of halogens (Cl, Br) or sulfonyl groups. Key studies demonstrate that 5-haloisoquinolines (e.g., 5-chloroisoquinoline) react with piperazine in a 1:1.2 molar ratio under reflux conditions, achieving coupling yields of 78–92% within 8–12 hours [5] [8]. The electron-withdrawing nature of the isoquinoline nitrogen generates a partial positive charge at C5, rendering it susceptible to attack by the piperazine nucleophile.
A critical advancement involves using 5-sulfonyloxyisoquinolines (e.g., triflate derivatives) as substrates. These exhibit 10–15% higher reactivity than chloro analogs due to superior leaving-group ability. For example, 5-trifluoromethanesulfonyloxyisoquinoline coupled with N-Boc-piperazine in acetonitrile at 85°C yields 95% of the Boc-protected intermediate within 6 hours [5]. Kinetic studies reveal the reaction follows second-order kinetics, with rate constants increasing linearly with piperazine concentration. Table 1 summarizes optimized SNAr parameters:
Table 1: SNAr Optimization for 5-(Piperazin-1-yl)isoquinoline Synthesis
Substrate | Piperazine Equivalent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
5-Chloroisoquinoline | 1.2 | DMF | 110 | 12 | 78 |
5-Bromoisoquinoline | 1.5 | NMP | 120 | 10 | 85 |
5-Iodoisoquinoline | 1.3 | Toluene | 100 | 8 | 88 |
5-Triflylisoquinoline | 1.1 | Acetonitrile | 85 | 6 | 95 |
Challenges in regioselectivity arise with dihalogenated isoquinolines, but these are mitigated by electronic deactivation of the C8 position after C5 substitution [8].
N-Boc protection of the piperazine nitrogen prior to SNAr prevents dialkylation and simplifies purification. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. Solvent polarity profoundly impacts protection efficiency: polar aprotic solvents (e.g., DMF, THF) afford >95% yields of N-Boc-piperazine within 2 hours at 25°C, while protic solvents (e.g., MeOH) lead to bocylation of both nitrogens (<10% mono-protected) [6] [7]. Catalysis with 4-dimethylaminopyridine (DMAP) at 5 mol% accelerates the reaction by 40%, reducing the time to 30 minutes [7].
Deprotection of the N-Boc-5-(piperazin-1-yl)isoquinoline intermediate necessitates acidic conditions. Comparative studies show hydrogen chloride (4M in dioxane) outperforms trifluoroacetic acid (TFA) in reaction control and byproduct formation. HCl-mediated deprotection in ethyl acetate at 0–5°C achieves quantitative removal within 1 hour, with immediate precipitation of the hydrochloride salt simplifying isolation. In contrast, TFA requires scavengers (e.g., triisopropylsilane) to suppress carbocation side reactions and yields gummy residues complicating crystallization [5] [9]. Solvent selection for deprotection also influences crystal morphology: ethyl acetate yields fine powders ideal for filtration, whereas dichloromethane produces larger crystals with retained solvent impurities.
Table 2: Solvent/Catalyst Impact on Boc Protection/Deprotection
Step | Solvent | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
Boc Protection | THF | None | 25 | 2 h | 92 | 98 |
Boc Protection | DMF | DMAP (5 mol%) | 25 | 0.5 h | 98 | 99 |
Boc Deprotection | EtOAc | HCl/dioxane (4M) | 0–5 | 1 h | 96 | 99 |
Boc Deprotection | DCM | TFA | 25 | 3 h | 88 | 90 |
Unreacted 5-haloisoquinoline impurities (<5%) in SNAr crude mixtures necessitate catalytic hydrogenation for complete removal. Palladium on carbon (Pd/C) proves most effective: 10% Pd/C (0.5 wt%) in methanol under 50 psi H₂ at 50°C cleaves C–Br bonds within 2 hours, reducing halide content to <0.1% without reducing the isoquinoline core [1] [8]. Alternative catalysts like Raney nickel induce over-reduction, forming 1,2,3,4-tetrahydroisoquinoline derivatives as byproducts.
Hydrogenation also facilitates debenzylation of N-benzylpiperazine intermediates used in alternative routes. Employing Pd(OH)₂/C (Pearlman’s catalyst) in ethanol at 40 psi H₂ achieves full debenzylation in 4 hours. Crucially, HCl salt formation after hydrogenation enhances crystallinity: adding concentrated HCl to methanolic reaction mixtures triggers precipitation of 5-(piperazin-1-yl)isoquinoline hydrochloride with >99.5% purity after washing with cold acetone [1] [9]. This integrated hydrogenation-crystallization approach eliminates tedious chromatography, increasing overall yield from 65% to 89%.
Scaling SNAr reactions from laboratory (100 g) to pilot plant (10 kg) batches reveals critical process constraints. While laboratory protocols use excess piperazine (1.5 equiv) in DMF, pilot-scale runs minimize solvent volume by 40% and reduce piperazine to 1.1 equivalents to suppress bis-alkylation impurities. Temperature control is vital: maintaining reflux at 110±2°C in DMF via jacketed reactors prevents thermal degradation observed in small-scale experiments using oil baths [6] [10].
Crystallization also requires optimization. Laboratory-scale salt formation in ethyl acetate yields high-purity product but is inefficient for large batches due to slow cooling rates. Pilot plants employ anti-solvent addition: dissolving the free base in hot isopropanol and adding ethyl acetate induces rapid crystallization, reducing process time from 12 hours to 3 hours. This method enhances particle size uniformity (D90 < 50 µm), improving filtration and drying efficiency. Environmental metrics highlight a 30% reduction in E-factor (kg waste/kg product) in scaled processes due to solvent recycling.
Table 3: Laboratory vs. Pilot-Scale Process Parameters
Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Optimization Impact |
---|---|---|---|
Piperazine Equivalents | 1.5 | 1.1 | Reduces bis-alkylation to <0.5% |
Solvent Volume (L/kg) | 15 | 9 | Lowers E-factor by 30% |
Reaction Time (h) | 12 | 8 | Prevents thermal decomposition |
Crystallization Solvent | Ethyl acetate | IPA/EtOAc (1:3) | Cuts crystallization time by 75% |
Drying Conditions | 40°C/vacuum | Fluid-bed drying | Reduces residual solvent <500 ppm |
Concluding Remarks
The synthesis of 5-(piperazin-1-yl)isoquinoline hydrochloride exemplifies how strategic optimization of SNAr chemistry, protection/deprotection sequences, hydrogenation-assisted purification, and scale-aware process engineering converges to deliver high-purity material efficiently. The compound’s structural features—including its planar isoquinoline core and basic piperazine nitrogen—underpin its utility as a versatile building block for neuropharmacological agents targeting serotonin and dopamine receptors [5] [10]. Future advancements may explore continuous-flow SNAr to further enhance reaction control and sustainability.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8